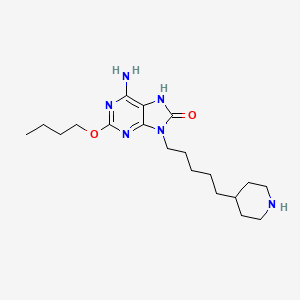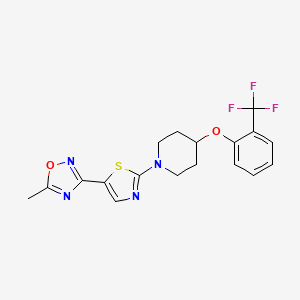![molecular formula C28H22N4O B10780294 N-(3-Isoquinolin-4-yl-phenyl)-2-[(pyridin-4-ylmethyl)-amino]-benzamide](/img/structure/B10780294.png)
N-(3-Isoquinolin-4-yl-phenyl)-2-[(pyridin-4-ylmethyl)-amino]-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件: CHEMBL347537 的合成通常涉及多步有机合成。该过程从核心结构的制备开始,然后通过各种化学反应引入官能团。关键步骤可能包括:
异喹啉核的形成: 这可以通过 Pictet-Spengler 反应实现,其中芳香醛在酸催化剂存在下与胺反应。
胺化: 可以通过还原胺化引入氨基,其中醛或酮在还原剂(如氰基硼氢化钠)存在下与胺反应。
偶联反应: 异喹啉衍生物与苯甲酰胺部分的最终偶联可以通过钯催化的交叉偶联反应进行,例如 Suzuki 或 Buchwald-Hartwig 偶联。
工业生产方法: CHEMBL347537 的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这包括放大反应、优化反应条件(温度、压力、溶剂)以及采用连续流动化学技术来提高效率和安全性。
化学反应分析
反应类型: CHEMBL347537 可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,导致形成氧化衍生物。
还原: 还原反应可以使用氢化或金属氢化物(如氢化铝锂)进行,导致形成化合物的还原形式。
取代: 亲核或亲电取代反应可以修饰芳香环,引入不同的取代基。
氧化: 高锰酸钾、三氧化铬,在酸性或碱性条件下。
还原: 氢气与钯催化剂,氢化铝锂在无水乙醚中。
取代: 卤化剂如 N-溴代琥珀酰亚胺,亲核试剂如甲醇钠。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可以生成羧酸或酮,而还原可以生成胺或醇。
科学研究应用
CHEMBL347537 在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其与生物靶标(如酶或受体)的相互作用。
医学: 研究其潜在的治疗效果,包括抗癌、抗炎和抗菌活性。
工业: 用于开发新材料或作为化学反应的催化剂。
作用机制
CHEMBL347537 的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。它可能抑制或激活这些靶标,从而导致一系列生化事件。例如,如果它充当酶抑制剂,它可以阻断酶的活性位点,阻止底物结合和随后的催化活性。所涉及的具体途径取决于特定的生物学环境和靶标。
相似化合物的比较
CHEMBL347537 可以根据结构和生物活性与其他类似化合物进行比较:
类似化合物: N-(3-异喹啉-4-基-苯基)-2-[(吡啶-4-基甲基)-氨基]-苯甲酰胺类似物、其他异喹啉衍生物和苯甲酰胺衍生物。
独特性: CHEMBL347537 中异喹啉和苯甲酰胺部分的独特组合可以赋予独特的生物活性,使其成为药物发现和开发中宝贵的化合物。
通过将其结构和活性与类似化合物进行比较,研究人员可以识别其独特的特征和在各种应用中的潜在优势。
属性
分子式 |
C28H22N4O |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
N-(3-isoquinolin-4-ylphenyl)-2-(pyridin-4-ylmethylamino)benzamide |
InChI |
InChI=1S/C28H22N4O/c33-28(25-10-3-4-11-27(25)31-17-20-12-14-29-15-13-20)32-23-8-5-7-21(16-23)26-19-30-18-22-6-1-2-9-24(22)26/h1-16,18-19,31H,17H2,(H,32,33) |
InChI 键 |
IGMQBINYIPIDJQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4NCC5=CC=NC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile;oxalic acid](/img/structure/B10780223.png)
![(1S)-14-(4-chlorobutyl)-5-methoxy-15-thia-10-azatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-4-ol](/img/structure/B10780224.png)

![[(8R)-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-(4-thiophen-2-ylphenyl)methanone](/img/structure/B10780246.png)


![2-anilino-N-[4-[3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]benzamide](/img/structure/B10780279.png)
![(6-chloro-1H-indol-3-yl)-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylmethanone](/img/structure/B10780284.png)
![6-(cyclopropylmethoxy)-5-[2-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B10780291.png)
![3-Methyl-2-[4-(trifluoromethyl)phenyl]-N-[(R)-2-(2-pyridylmethylamino)-5-indanyl]benzamide](/img/structure/B10780292.png)
![(1S,5R)-N-[2-(3-methylisoquinolin-1-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B10780303.png)
![(2S)-N-[(1S)-1-cyano-2-[4-(4-cyano-3-methylsulfanylphenyl)phenyl]ethyl]piperidine-2-carboxamide](/img/structure/B10780309.png)
